molecular formula C5H5N3O2 B182458 2-Aminopyrimidine-4-carboxylic acid CAS No. 2164-65-0

2-Aminopyrimidine-4-carboxylic acid

Cat. No.: B182458
CAS No.: 2164-65-0
M. Wt: 139.11 g/mol
InChI Key: GKFPFLBDQJVJIH-UHFFFAOYSA-N
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Description

2-Aminopyrimidine-4-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring with an amino group at the 2-position and a carboxylic acid group at the 4-position

Mechanism of Action

Target of Action

2-Aminopyrimidine-4-carboxylic acid, like other pyrimidines, is known to exhibit a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It is known that pyrimidines, in general, have anti-inflammatory effects due to their inhibitory response against the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with these targets, leading to changes in their expression and activities.

Biochemical Pathways

Given its anti-inflammatory effects, it is likely that it affects the pathways involving the inflammatory mediators mentioned above . These mediators play crucial roles in the inflammatory response, and their inhibition can lead to downstream effects such as reduced inflammation.

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored in a refrigerator . This suggests that the compound’s bioavailability may be influenced by factors such as its formulation and the route of administration.

Result of Action

The result of the action of this compound is likely to be a reduction in inflammation, given its anti-inflammatory effects . This is achieved through the inhibition of certain inflammatory mediators, leading to a decrease in the inflammatory response.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature, as suggested by the recommendation to store the compound in a refrigerator . Additionally, the compound’s action may also be influenced by the specific biological environment in which it is administered, including the presence of other compounds and the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyrimidine-4-carboxylic acid typically involves the reaction of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine. This reaction is carried out without the use of solvents or catalysts, resulting in good to excellent yields . Another method involves the fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines under solvent-free conditions at elevated temperatures (80-90°C) .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Aminopyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities.

Scientific Research Applications

2-Aminopyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Amino-6-methylpyrimidine-4-carboxylic acid
  • 2-Amino-4,6-dichloropyrimidine
  • 2-Aminopyrimidine

Comparison: 2-Aminopyrimidine-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrimidine ring.

Properties

IUPAC Name

2-aminopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-5-7-2-1-3(8-5)4(9)10/h1-2H,(H,9,10)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFPFLBDQJVJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289480
Record name 2-Aminopyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2164-65-0
Record name 2164-65-0
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Record name 2-Aminopyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminopyrimidine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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